molecular formula C38H37N5Na4O9 B611132 Talaporfin sodium CAS No. 220201-34-3

Talaporfin sodium

Katalognummer: B611132
CAS-Nummer: 220201-34-3
Molekulargewicht: 799.7 g/mol
InChI-Schlüssel: JLWROAPZCOJYGT-OBJGRMLXSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Laserphyrin, auch bekannt als Talaporfin-Natrium, ist ein Photosensibilisator, der in der photodynamischen Therapie (PDT) eingesetzt wird. Es handelt sich um einen Photosensibilisator der zweiten Generation, der durch Licht aktiviert wird, um reaktive Sauerstoffspezies (ROS) zu erzeugen, die Apoptose oder Nekrose in Zielzellen induzieren können. Laserphyrin ist besonders effektiv bei der Behandlung verschiedener Krebsarten, darunter Prostatakrebs und Gallenblasenkrebs .

Wirkmechanismus

Target of Action

Talaporfin sodium, also known as Laserphyrin, is a photosensitizer used in photodynamic therapy (PDT). Its primary targets are the cells of various types of cancers . The compound is selectively incorporated into neoplastic tissue and connecting vasculature .

Mode of Action

This compound is activated by light-emitting diodes (LEDs) that are inserted into a tumor . Upon activation, this compound forms an extended high-energy conformational state that generates singlet oxygen . This singlet oxygen is highly reactive and results in free radical-mediated cell death . The process involves a photochemical reaction that converts the oxygen dissolved in tumor cells into highly toxic singlet oxygen, resulting in cellular-level killing effects .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of singlet oxygen and the subsequent induction of apoptosis . The tissue damage induced by this compound leads to apoptosis in the area close to the light source, whereas vascular effects, such as fibrin thrombus formation, occur in the area slightly distant from the light source .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution in the plasma, interstitial space, and cells . A three-compartment pharmacokinetic model has been constructed to estimate the interstitial concentration of this compound in the myocardium . The rate constants in this model were determined by fitting the measured this compound changes to the calculated concentrations .

Result of Action

The result of this compound’s action is the death of cancer cells. The compound’s interaction with light leads to the generation of singlet oxygen, which causes free radical-mediated cell death . This process effectively kills tissue within the LED’s scope and shuts down the blood supply to the area .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the rate of delivery of the irradiation light into the tumor tissue is an important factor to consider when performing PDT . It is necessary to set irradiation conditions that achieve an optimal balance between cytotoxic and vascular effects . Furthermore, the effectiveness of PDT is also influenced by the extent of resection by craniotomy and postoperative radiation therapy and chemotherapy .

Biochemische Analyse

Biochemical Properties

Talaporfin sodium interacts with various biomolecules during its action. It is activated from its ground state into an excited singlet state, which generates reactive oxygen species (ROS) . The generation of ROS is a crucial part of the biochemical reactions involving this compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, necrosis, and autophagy-associated cell death . It also induces the release and/or expression of damage-associated molecular patterns (DAMPs), activating innate immunity .

Molecular Mechanism

The mechanism of action of this compound involves a photochemical reaction. Upon light absorption, this compound transforms from its ground state to an excited single state, producing ROS . These ROS cause cellular damage, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . This process is essential for the uptake of this compound and involves the activation of K-Ras as a regulatory mechanism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A kinetic study of this compound demonstrated that a dose of 10 mg/kg and 90 min after administration was appropriate for interstitial photodynamic therapy (i-PDT) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes . ATP is essential for the uptake of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through endocytosis . It is taken up by clathrin- and caveolae-dependent endocytosis, translocated from early endosomes to lysosomes, and finally degraded by lysosomes .

Subcellular Localization

This compound is localized in early endosomes and lysosomes within the cell . This subcellular localization is crucial for its activity and function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Laserphyrin wird durch eine Reihe von chemischen Reaktionen mit Porphyrin-Derivaten synthetisiert. Die Synthese umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von Laserphyrin umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Laserphyrin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus den Reaktionen von Laserphyrin gebildet werden, umfassen Singulett-Sauerstoff, Hydroxylradikale und andere ROS, die für die Induktion von Zelltod durch oxidativen Stress verantwortlich sind .

Wissenschaftliche Forschungsanwendungen

Laserphyrin hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

    Krebstherapie: Laserphyrin wird in der photodynamischen Therapie zur Behandlung verschiedener Krebsarten wie Prostatakrebs, Gallenblasenkrebs und Hautkrebs eingesetzt.

    Anti-mikrobielle Therapie: Es wird auch auf sein Potenzial bei der Behandlung mikrobieller Infektionen untersucht, indem oxidativer Schaden an mikrobiellen Zellen verursacht wird.

    Biomedizinische Bildgebung: Laserphyrin wird als fluoreszierende Sonde in der biomedizinischen Bildgebung verwendet, um biologische Prozesse zu visualisieren und zu verfolgen.

    Arzneimittelverabreichung: Es werden Forschungen betrieben, um auf Laserphyrin basierende Arzneimittelverabreichungssysteme für die gezielte Therapie zu entwickeln

Wirkmechanismus

Laserphyrin entfaltet seine Wirkung über den folgenden Mechanismus:

Wissenschaftliche Forschungsanwendungen

Laserphyrin has a wide range of scientific research applications, including:

    Cancer Treatment: Laserphyrin is extensively used in photodynamic therapy for the treatment of various cancers, including prostate cancer, bile duct cancer, and skin cancer.

    Antimicrobial Therapy: It is also explored for its potential in treating microbial infections by inducing oxidative damage to microbial cells.

    Biomedical Imaging: Laserphyrin is used as a fluorescent probe in biomedical imaging to visualize and track biological processes.

    Drug Delivery: Research is ongoing to develop Laserphyrin-based drug delivery systems for targeted therapy

Vergleich Mit ähnlichen Verbindungen

Laserphyrin wird mit anderen Photosensibilisatoren wie diesen verglichen:

Laserphyrin zeichnet sich durch seine spezifische Aktivierungswellenlänge, die hohe ROS-Erzeugungs-Effizienz und die Wirksamkeit bei der Behandlung verschiedener Krebsarten aus .

Eigenschaften

IUPAC Name

tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWROAPZCOJYGT-OBJGRMLXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37N5Na4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420519
Record name Talaporfin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Light Sciences Oncology (LSO) aims to en-light-en cancer patients. Light Sciences has developed Light Infusion Therapy (Litx) which is a novel treatment for solid tumors. The therapy involves inserting a flexible light-emitting diode (LED) into a tumor, followed by an injection of LS11 (talaporfin sodium), a light-activated drug. Once the LED activates LS11, molecular oxygen is converted into singlet oxygen, killing tissue within the LED's scope and shutting down the blood supply to the area. The treatment is designed for use on three types of cancers: hepatoma (liver cancer), metastatic colorectal cancer, and Gioma (brain tumor).
Record name LS11
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05918
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

220201-34-3, 220680-62-6
Record name Talaporfin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talaporfin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALAPORFIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.